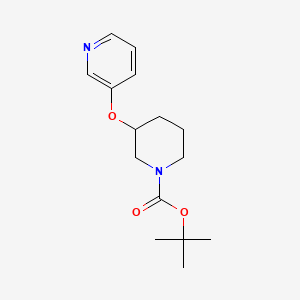

1-Boc-3-(3-pyridinyloxy)piperidine

Description

1-Boc-3-(3-pyridinyloxy)piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 3-pyridinyloxy substituent at the 3-position of the piperidine ring. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . This compound is structurally significant in medicinal chemistry, particularly in the synthesis of chiral intermediates for pharmaceuticals, due to its ability to modulate steric and electronic properties .

Properties

CAS No. |

259262-50-5 |

|---|---|

Molecular Formula |

C15H22N2O3 |

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl 3-pyridin-3-yloxypiperidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-5-7-13(11-17)19-12-6-4-8-16-10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3 |

InChI Key |

DVIUPRYKCFLHPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related Boc-protected piperidine derivatives vary in substituents at the 3-position, influencing their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Group Comparisons

Physicochemical and Reactivity Differences

- Polarity: Hydroxymethyl and aminomethyl derivatives exhibit higher polarity than pyridinyloxy analogs, impacting solubility (e.g., hydroxymethyl variant is water-soluble ).

- Stability: Pyridinyloxy and fluorinated benzylamino derivatives show enhanced steric protection, reducing susceptibility to enzymatic degradation compared to hydroxymethyl analogs .

- Deprotection Kinetics : Boc removal rates vary with substituent electronic effects. Electron-withdrawing groups (e.g., pyridinyloxy) may accelerate acid-catalyzed deprotection relative to electron-donating groups (e.g., hydroxymethyl) .

Research Findings and Industrial Relevance

- Cost and Accessibility: Pyridinylacetyl and fluorinated derivatives are significantly more expensive (e.g., $1,000–$6,000/g ) due to complex synthesis, whereas hydroxymethyl and aminomethyl analogs are commercially available at lower costs .

- Green Chemistry Considerations : Piperidine-based Boc protection aligns with sustainable practices due to high production volumes and established supply chains, though fluorinated variants pose environmental challenges .

- Thermochemical Stability : Piperidine borane analogs (e.g., from ) highlight the broader utility of piperidine scaffolds in hydrogen storage, though this application is distinct from pharmaceutical uses.

Preparation Methods

Traditional Multi-Step Organic Synthesis

The conventional approach to synthesizing 1-Boc-3-(3-pyridinyloxy)piperidine involves sequential protection, functionalization, and coupling reactions. A representative pathway begins with the protection of piperidine’s nitrogen atom using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions, yielding 1-Boc-piperidine . Subsequent oxidation of the 3-position hydroxyl group in 3-hydroxypiperidine derivatives is achieved using dimethyl sulfoxide (DMSO) and oxalyl chloride, forming 1-Boc-3-piperidone . This ketone intermediate undergoes nucleophilic substitution with 3-hydroxypyridine in the presence of a base such as potassium carbonate, introducing the pyridinyloxy moiety .

Key challenges in this method include low overall yields (~42%) due to side reactions during oxidation and the need for stringent purification after each step . For example, the oxidation of 1-Boc-3-hydroxypiperidine to 1-Boc-3-piperidone requires precise stoichiometric control to avoid over-oxidation, necessitating chromatographic separation . Despite these limitations, this route remains widely used for its reproducibility and compatibility with scale-up processes .

Biocatalytic C-H Oxidation and Radical Cross-Coupling

A groundbreaking method developed by Scripps Research and Rice University combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-catalyzed radical cross-coupling . In the first stage, engineered cytochrome P450 enzymes selectively hydroxylate the 3-position of 1-Boc-piperidine, bypassing the need for pre-functionalized intermediates . The resulting 1-Boc-3-hydroxypiperidine is then subjected to nickel electrocatalysis, enabling direct coupling with 3-bromopyridine via a radical mechanism .

This approach eliminates protective group strategies and reduces reliance on precious metal catalysts like palladium. The enzymatic step achieves >90% regioselectivity, while the cross-coupling step attains yields of 75–85% under mild conditions (room temperature, aqueous medium) . However, enzyme stability and scalability in non-aqueous solvents remain technical hurdles for industrial adoption .

Rh-Catalyzed Asymmetric Reductive Heck Reaction

A stereoselective route leveraging rhodium catalysis provides access to enantiomerically enriched this compound . The process begins with the partial hydrogenation of pyridine to 1,2,3,4-tetrahydropyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction with 3-pyridinylboronic acid . This step forms a chiral carbon center at the 3-position with enantiomeric excess (ee) >95% . Final hydrogenation of the tetrahydropyridine ring yields the target compound in 68% overall yield .

This method is notable for its functional group tolerance, accommodating electron-withdrawing and donating substituents on the pyridine ring . However, the high cost of rhodium catalysts and stringent anhydrous conditions limit its use to small-scale enantioselective synthesis .

Patent-Based Synthetic Routes

Chinese patents CN103204801A and CN103304472A outline alternative pathways emphasizing cost efficiency and reduced environmental impact . One protocol involves:

-

Quaternary Ammonium Salt Formation : 3-Pyridone reacts with benzyl bromide to form N-benzyl-3-pyridone quaternary ammonium salt .

-

Borohydride Reduction : Sodium borohydride reduces the quaternary salt to N-benzyl-3-hydroxypiperidine .

-

Boc Protection and Oxidation : Hydrogenolysis removes the benzyl group, followed by Boc protection and oxidation to 1-Boc-3-piperidone .

-

Pyridinyloxy Introduction : Nucleophilic aromatic substitution with 3-hydroxypyridine completes the synthesis .

This route achieves a 42% overall yield with >98% purity, though the use of benzyl bromide generates stoichiometric waste . Modifications replacing benzyl bromide with greener alternatives, such as tert-butyl bromide, are under investigation .

Comparative Analysis and Method Optimization

The table below evaluates the four primary methods based on yield, scalability, and sustainability:

| Method | Yield (%) | Steps | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Multi-Step | 42 | 4–5 | High reproducibility | Low yield, extensive purification |

| Biocatalytic/Ni Cross-Coupling | 85 | 2 | Atom-economical, mild conditions | Enzyme stability issues |

| Rh-Catalyzed Asymmetric | 68 | 3 | High enantioselectivity (>95% ee) | Costly catalysts, anhydrous required |

| Patent-Based Route | 42 | 4 | Cost-effective, high purity | Benzyl bromide waste |

Key Insights :

-

The biocatalytic method offers the highest yield and sustainability but requires further engineering for industrial robustness .

-

Rh-catalyzed synthesis is optimal for producing enantiopure material but is economically viable only for high-value pharmaceuticals .

-

Traditional and patent-based routes remain relevant for bulk synthesis despite moderate yields due to established infrastructure .

Q & A

Q. What are the standard synthetic protocols for preparing 1-Boc-3-(3-pyridinyloxy)piperidine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the piperidine nitrogen, followed by Boc protection. A common approach is reacting 3-hydroxypiperidine with 3-bromopyridine under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by Boc protection using di-tert-butyl dicarbonate [(Boc)₂O] in THF . Yield optimization requires monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjusting stoichiometry (e.g., 1.2 equivalents of Boc anhydride). Purification via column chromatography (SiO₂, gradient elution) ensures ≥95% purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 1.4–1.5 ppm (Boc tert-butyl), δ 3.5–4.2 ppm (piperidine protons), and δ 7.2–8.5 ppm (pyridinyl aromatic protons). Coupling constants (J = 5–6 Hz) confirm axial/equatorial proton orientations .

- LC-MS : ESI+ mode detects [M+H]⁺ at m/z 307.3 (C₁₅H₂₁N₂O₃⁺). Fragmentation peaks at m/z 207 (loss of Boc group) and m/z 93 (pyridinyl fragment) validate structural integrity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure. Conduct reactions in a fume hood due to volatile solvents (DMF, THF). Waste must be neutralized (e.g., aqueous NaHCO₃ for acidic byproducts) and stored in labeled containers for hazardous organic disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Boc-protected piperidine derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., split peaks) may arise from rotameric equilibria or impurities. Strategies include:

- Variable Temperature NMR : Cooling to −40°C slows conformational exchange, simplifying splitting .

- HPLC-PDA : Detect impurities at 210–254 nm; gradient elution (ACN/H₂O + 0.1% TFA) resolves co-eluting species .

Q. What computational methods predict the reactivity of the pyridinyloxy group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nucleophilic sites. Pyridinyl N-oxide formation (if present) increases electrophilicity at C-2/C-4 positions .

- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Pyridinyl oxygen often forms hydrogen bonds with catalytic lysine residues .

Q. How does the Boc group influence the stability of this compound under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions (HCl/dioxane) : Boc deprotection occurs within 2–4 hours at 25°C, yielding 3-(3-pyridinyloxy)piperidine hydrochloride. Monitor via TLC (ninhydrin stain) .

- Basic Conditions (NaOH/MeOH) : Boc groups remain stable, but prolonged exposure (>12 hours) may hydrolyze the pyridinyl ether. Stabilize with inert atmospheres (N₂) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.